Ethene;prop-2-enoic acid
Overview
Description
Ethene;prop-2-enoic acid, also known as poly(ethylene-co-acrylic acid), is a copolymer composed of ethylene and acrylic acid monomers. This compound is known for its versatility and wide range of applications. It exhibits excellent adhesion, flexibility, and thermal stability, making it suitable for use in various industries such as coatings, adhesives, and textiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethene;prop-2-enoic acid can be synthesized through the copolymerization of ethylene and acrylic acid using different polymerization techniques. The properties of the copolymer can be tailored by adjusting the monomer ratio and molecular weight . One common method involves the oxidation of propylene, a byproduct of the production of ethylene and gasoline, to produce acrylic acid, which is then copolymerized with ethylene .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale polymerization processes. These processes are designed to optimize the yield and quality of the copolymer by controlling factors such as temperature, pressure, and the presence of catalysts .
Chemical Reactions Analysis
Types of Reactions: Ethene;prop-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the carbon-carbon double bonds in the ethylene component can react with strong oxidizing agents like potassium manganate (VII) to form ethane-1,2-diol .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include potassium manganate (VII) for oxidation reactions and various catalysts for polymerization reactions. The conditions for these reactions can vary, but they often involve specific temperatures and pressures to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions can produce diols, while polymerization reactions result in the formation of long-chain copolymers .
Scientific Research Applications
Ethene;prop-2-enoic acid has a wide range of scientific research applications. In material science, it is used to study adhesion mechanisms and develop new compatible composites for various applications. In drug delivery systems, researchers are investigating its potential for controlled drug release within the body. Additionally, it is being explored for environmental remediation applications due to its ability to absorb certain heavy metals and pollutants from soil and water.
Mechanism of Action
The mechanism of action of ethene;prop-2-enoic acid involves its ability to form strong bonds with both polar and non-polar materials. This unique chemical structure allows it to interact with various molecular targets and pathways, making it a valuable material for a wide range of applications .
Comparison with Similar Compounds
Ethene;prop-2-enoic acid can be compared to other similar compounds such as poly(ethene) and poly(chloroethene). While poly(ethene) and poly(chloroethene) are also addition polymers, this compound is unique due to the presence of acrylic acid units in its structure, which provide carboxylic acid functionality and allow for easy modification and crosslinking . This makes it more versatile and suitable for a wider range of applications compared to its counterparts.
List of Similar Compounds:- Poly(ethene)
- Poly(chloroethene)
- Poly(ethene-1,2-diol)
This compound stands out among these compounds due to its unique properties and wide range of applications.
Properties
IUPAC Name |
ethene;prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.C2H4/c1-2-3(4)5;1-2/h2H,1H2,(H,4,5);1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZOMAXECYYXGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
98846-22-1, 9010-77-9, 330665-87-7 | |
Record name | 2-Propenoic acid, polymer with ethene, graft | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98846-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acrylic acid-ethylene copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9010-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acrylic acid-ethylene block copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330665-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70908347 | |
Record name | Prop-2-enoic acid--ethene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless wax-like powder or pellets; [Sigma-Aldrich MSDS] | |
Record name | Ethylene acrylic acid copolymer | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20885 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
9010-77-9, 103371-05-7 | |
Record name | 2-Propenoic acid, polymer with ethene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Prop-2-enoic acid--ethene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, polymer with ethene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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